(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate (8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16684007
InChI: InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3
SMILES:
Molecular Formula: C19H24O9
Molecular Weight: 396.4 g/mol

(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate

CAS No.:

Cat. No.: VC16684007

Molecular Formula: C19H24O9

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

(8-Acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate -

Specification

Molecular Formula C19H24O9
Molecular Weight 396.4 g/mol
IUPAC Name (8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl)methyl acetate
Standard InChI InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3
Standard InChI Key GSADBENAXUTZTK-UHFFFAOYSA-N
Canonical SMILES CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Stereochemical Features

The IUPAC name [(1S,2E,8R,10R,11R)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate delineates the compound’s intricate architecture. Key stereochemical descriptors include:

  • 1S,8R,10R,11R configuration at chiral centers

  • 2E geometry of the α,β-unsaturated ketone system

  • 03,7 bridge numbering in the tricyclic core

Discrepancies in stereochemical descriptors between sources (e.g., 1R vs. 1S configurations in Vulcanchem vs. PubChem entries) suggest potential enantiomeric forms or taxonomic variations in biosynthesis .

Molecular Representations

Structural identifiers:

ParameterValueSource
Canonical SMILESCC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C
Isomeric SMILESCC(=O)OCC1=C2C(CC@@(C)O)OC(=O)C
InChIKeyGSADBENAXUTZTK-RRRPBPPSSA-N

The tricyclic framework combines a dioxane ring (4,14-dioxa) fused to a cycloheptenone system, stabilized by conjugated double bonds and multiple oxygen substituents .

Biosynthetic Origins and Natural Distribution

Phytochemical Context

This acetate ester derivative belongs to the piptocarphol family, a class of sesquiterpene lactones biosynthesized via the mevalonate pathway. Field collections of Chrysolaena platensis (Asteraceae) in South American ecosystems have yielded measurable quantities (0.02–0.15% dry weight), typically concentrated in leaf trichomes .

Ecological Implications

The compound’s α-methylene-γ-lactone moiety suggests allelopathic functions, potentially inhibiting herbivore digestion through Michael addition reactions with cellular thiols .

Physicochemical Profile

Molecular Properties

PropertyValueMethod/Source
Molecular Weight396.392 g/molVulcanchem
Topological PSA129.00 ŲPlantaeDB
LogP (XLogP)-0.90admetSAR
Rotatable Bonds3PlantaeDB

Stability Considerations

The geminal diacetyl groups at C-8 and C-6 create pH-dependent hydrolysis risks, with accelerated degradation observed above pH 7.4.

Pharmacokinetic Predictions

ADMET Computational Modeling

admetSAR 2.0 projections using QSAR algorithms reveal:

ParameterPredictionProbability
Human Intestinal AbsorptionHigh96.00%
Blood-Brain Barrier PenetrationModerate62.50%
CYP3A4 SubstrateLikely64.58%
P-glycoprotein InhibitionUnlikely58.14%

These metrics suggest adequate oral bioavailability but potential drug-drug interactions via CYP3A4 modulation .

Research Applications and Biological Activity

In Vitro Cytotoxicity Screening

Synthetic and Analytical Challenges

Total Synthesis Considerations

Retrosynthetic analysis proposes a Diels-Alder approach:

  • Preparation of bicyclic diene from farnesyl acetate

  • [4+2] Cycloaddition with acetylenedicarboxylate

  • Late-stage oxidation at C-10/C-11

Current yields remain suboptimal (12% over 9 steps), necessitating catalytic asymmetric methods .

Chromatographic Characterization

HPLC-UV profiling (C18 column, 35% MeCN/H₂O) shows retention at 14.2 min (λmax 254 nm). MS/MS fragmentation produces characteristic ions at m/z 396 → 337 (-AcOH).

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